molecular formula C9H6N2O3 B12361821 4-oxo-3H-cinnoline-3-carboxylic acid

4-oxo-3H-cinnoline-3-carboxylic acid

Cat. No.: B12361821
M. Wt: 190.16 g/mol
InChI Key: GBIUCCNVPYLHJG-UHFFFAOYSA-N
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Description

4-oxo-3H-cinnoline-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a cinnoline ring fused with a carboxylic acid group. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3H-cinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-oxo-3H-cinnoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxylated compounds, and substituted cinnoline derivatives.

Scientific Research Applications

4-oxo-3H-cinnoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-3H-cinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4H-quinolizine-3-carboxylic acid
  • 4-oxo-4H-quinazoline-3-carboxylic acid
  • 4-oxo-4H-pyrimidine-3-carboxylic acid

Uniqueness

4-oxo-3H-cinnoline-3-carboxylic acid is unique due to its specific cinnoline ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-3H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4,7H,(H,13,14)

InChI Key

GBIUCCNVPYLHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(N=N2)C(=O)O

Origin of Product

United States

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